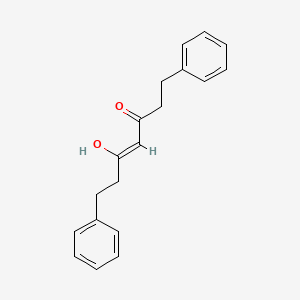

(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

Description

Structural Diversity and Biological Significance of Natural Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon (heptane) chain linked to two aromatic rings. researchgate.netnih.gov These compounds exhibit considerable structural diversity, which fundamentally influences their biological activities. rsc.org They are broadly categorized into two main groups: linear diarylheptanoids, where the heptane (B126788) chain is open, and cyclic diarylheptanoids, in which the chain is cyclized to form either a biphenyl (B1667301) or a diphenyl ether linkage. mdpi.com

The structural variations within this class are extensive and arise from differences in the heptane chain's oxygenation pattern (presence of hydroxyl, ketone, or double bonds) and the substitution patterns on the aromatic rings (hydroxyl, methoxy (B1213986) groups, etc.). rsc.org This diversity gives rise to a wide array of biological activities.

Natural diarylheptanoids are predominantly found in plant families such as Zingiberaceae (e.g., ginger and turmeric), Betulaceae (e.g., birch), and Myricaceae. nih.gov Research has highlighted their significant pharmacological potential, with studies reporting various biological effects, as detailed in the table below.

| Biological Activity | Description |

| Anti-inflammatory | Diarylheptanoids have been shown to inhibit inflammatory pathways. |

| Antioxidant | The phenolic nature of many diarylheptanoids contributes to their ability to scavenge free radicals. |

| Antitumor | Certain diarylheptanoids have demonstrated cytotoxic effects against various cancer cell lines. rsc.orgnih.gov |

| Neuroprotective | Some compounds have shown protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases. nih.gov |

The ongoing investigation into these compounds continues to reveal their multifaceted roles and potential therapeutic applications.

Chemical Structure and Nomenclature of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one within the Diarylheptanoid Class

(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is a specific linear diarylheptanoid. Its chemical identity is precisely described by its nomenclature, which reflects its molecular architecture.

The fundamental structure is a heptane chain, indicating seven carbon atoms. The prefix "di " and the term "phenyl " signify the presence of two phenyl groups attached to this chain at positions 1 and 7.

The functional groups and their positions along the heptane chain are specified as follows:

A ketone group (=O) is located at carbon position 3, denoted by "-3-one".

A hydroxyl group (-OH) is present at carbon position 5, indicated by "5-hydroxy-".

A carbon-carbon double bond is situated between carbons 4 and 5, as shown by "-4-en-".

The stereochemistry of the double bond is designated by (Z)- , which indicates that the higher-priority substituents on each carbon of the double bond are on the same side.

This compound is a natural product that has been isolated from the rhizomes of Alpinia officinarum, a plant in the ginger family. evitachem.com As a member of the diarylheptanoid class, it is also classified as a phenolic compound due to the presence of the hydroxyl group. evitachem.com

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 87095-76-9 |

| Molecular Formula | C₁₉H₂₀O₂ |

| Molecular Weight | 280.36 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C19H20O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,15,20H,11-14H2/b18-15- |

InChI Key |

CTFCDZQKGGGXRO-SDXDJHTJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biogeographical Distribution of Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One

Phytochemical Investigation and Extraction Methodologies from Botanical Sources

The isolation of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one and related diarylheptanoids from plant material involves a multi-step process beginning with extraction, followed by fractionation and purification. The rhizomes of plants are a common source for these compounds. nih.govjst.go.jp

Initial extraction is typically performed using organic solvents. Dried and powdered plant material, such as the rhizomes of Alpinia officinarum, is often macerated or percolated with solvents like methanol (B129727) or chloroform (B151607) to create a crude extract. nih.govresearchgate.net This extract contains a complex mixture of phytochemicals, including the target diarylheptanoids.

Subsequent isolation and purification of individual compounds from the crude extract are achieved through various chromatographic techniques. A common approach involves subjecting the extract to column chromatography over silica (B1680970) gel. researchgate.net Further purification often requires more advanced methods like high-performance liquid chromatography (HPLC), particularly semi-preparative reversed-phase HPLC. researchgate.net Another effective technique for separating diarylheptanoids is high-speed counter-current chromatography (HSCCC), which has been successfully applied to the chloroform extract of galangal (Alpinia officinarum). researchgate.net Modern analytical techniques, such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), are also employed to guide the targeted isolation of specific diarylheptanoids from complex extracts. acs.orgacs.org

The structure of the isolated compounds is elucidated using extensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (1D and 2D NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. nih.gov

Table 1: General Methodologies for Diarylheptanoid Extraction and Isolation

| Step | Technique | Description |

|---|---|---|

| Extraction | Solvent Extraction | Dried plant material (e.g., rhizomes) is extracted with organic solvents such as methanol or chloroform to yield a crude extract. |

| Fractionation | Column Chromatography | The crude extract is separated into fractions using silica gel column chromatography. |

| Purification | High-Performance Liquid Chromatography (HPLC) | Semi-preparative reversed-phase HPLC is used for the fine purification of target compounds from fractions. |

| Purification | High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid chromatography technique used for preparative separation of compounds from extracts. |

| Guided Isolation | LC-HRMS/MS | This technique is used to analyze the crude extract and identify target compounds, guiding their specific isolation. |

| Structure Elucidation | NMR, HRMS, IR Spectroscopy | A combination of spectroscopic methods is used to determine the precise chemical structure of the isolated compounds. |

Specific Plant Species Yielding (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one (e.g., Alpinia spp., Boesenbergia spp., Escallonia illinita)

The primary documented botanical source of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is from species within the genus Alpinia, which belongs to the Zingiberaceae family. rsc.org

Alpinia spp. : The genus Alpinia is the largest in the ginger family, comprising approximately 500 species distributed throughout Asia. rsc.org Alpinia officinarum Hance (lesser galangal), in particular, is a well-documented source of a diverse array of diarylheptanoids, including (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, which are typically isolated from its rhizomes. nih.govjst.go.jpacs.orgnih.gov Phytochemical investigations of this genus have consistently yielded various linear and dimeric diarylheptanoids. jst.go.jpnih.gov

Boesenbergia spp. : While a member of the Zingiberaceae family and known to produce other secondary metabolites, specific isolation of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one from the genus Boesenbergia is not prominently documented in recent literature. However, studies have shown that the genus contains metabolites that are of interest for their biological activities. researchgate.net

Escallonia illinita : This species is not a member of the Zingiberaceae family. While the specific compound (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one has not been reported from this plant, a study on its resinous exudate led to the isolation of other diarylheptanoids, such as (3S,5S)-(E)-1,7-diphenylhept-1-ene-3,5-diol and a new derivative, (3S,5S)-(E)-5-hydroxy-1,7-diphenylhept-1-en-3-yl acetate (B1210297). nih.gov This indicates that the basic 1,7-diphenylheptane (B14701375) skeleton is produced by this species.

Table 2: Documented and Related Sources of Diarylheptanoids

| Genus/Species | Family | Compound(s) of Interest | Plant Part |

|---|---|---|---|

| Alpinia officinarum | Zingiberaceae | (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one and other diarylheptanoids. nih.govnih.gov | Rhizomes |

| Escallonia illinita | Escalloniaceae | (3S,5S)-(E)-1,7-diphenylhept-1-ene-3,5-diol and (3S,5S)-(E)-5-hydroxy-1,7-diphenylhept-1-en-3-yl acetate. nih.gov | Resinous Exudate |

| Zingiber officinale | Zingiberaceae | Various diarylheptanoid analogues. nih.govrsc.org | Rhizomes |

| Curcuma longa | Zingiberaceae | Curcuminoids (linear diarylheptanoids). wikipedia.org | Rhizomes |

Ecological and Chemotaxonomic Contexts of its Occurrence

The presence of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one and other diarylheptanoids in plants is significant from both an ecological and chemotaxonomic perspective.

Chemotaxonomic Significance : Diarylheptanoids are considered important chemotaxonomic markers for the Zingiberaceae family. researchgate.net Their consistent presence in genera such as Alpinia, Zingiber, and Curcuma helps in the chemical classification of these plants. wikipedia.orgresearchgate.net The structural type of diarylheptanoid (linear, cyclic, or dimeric) can also vary between genera, providing further taxonomic information. nih.govwikipedia.org For instance, the Zingiberaceae family is a prominent source of linear diarylheptanoids, while cyclic diarylheptanoids are more commonly found in families like Betulaceae and Myricaceae. mdpi.com

Ecological Context : As secondary metabolites, diarylheptanoids are not involved in the primary growth and development of the plant but are believed to play crucial roles in its interaction with the environment. Many diarylheptanoids exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov These properties suggest that compounds like (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one may function as part of the plant's chemical defense system against herbivores, insects, and microbial pathogens. nih.gov Furthermore, a diarylheptanoid has been identified as an intermediate in the biosynthesis of phenylphenalenones, another class of plant secondary metabolites, indicating its role in the broader metabolic pathways of the plant. wikipedia.org

Synthetic Methodologies and Chemoenzymatic Transformations of Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One

Established Chemical Syntheses for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one and its Stereoisomers

The synthesis of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one and its related stereoisomers has been approached through various methodologies, primarily relying on condensation reactions to construct the core heptanone skeleton.

Regioselective and Stereoselective Synthetic Pathways

The construction of diarylheptanoids often involves the strategic connection of two aryl moieties via a seven-carbon chain. uni-regensburg.denih.gov Achieving specific regioselectivity and stereoselectivity is crucial for obtaining the desired isomer. Synthetic strategies are often designed to control the geometry of the double bond and the configuration of the hydroxyl group. While general strategies for the synthesis of linear diarylheptanoids have been developed, specific high-yielding stereoselective routes to the (Z)-isomer of 5-hydroxy-1,7-diphenylhept-4-en-3-one are an area of ongoing research. uni-regensburg.de The synthesis of related diarylheptanoids has employed methods that could be adapted for stereocontrol, such as asymmetric reductions to establish chiral centers. researchgate.net

Catalytic Approaches in the Formation of the Heptanone Skeleton (e.g., t-BuOK catalysed condensation)

A key method for the synthesis of the diarylheptanoid backbone involves condensation reactions. evitachem.com One notable catalytic approach is the use of potassium tert-butoxide (t-BuOK) as a base to catalyze the condensation of appropriate precursors. evitachem.comresearchgate.net For instance, the condensation of benzalacetone with propionyl chloride in the presence of t-BuOK has been reported as a method to form a related diarylheptanoid, (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one. researchgate.net This type of base-catalyzed condensation is a powerful tool for forming the carbon-carbon bonds necessary to construct the heptanone chain. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org The mechanism generally involves the deprotonation of a suitable carbon acid to generate a nucleophile that then attacks an electrophilic carbonyl compound, followed by subsequent reactions to build the final skeleton. nih.gov

Below is a representative table of synthetic approaches for diarylheptanoid skeletons:

| Precursor 1 | Precursor 2 | Catalyst/Base | Key Reaction Type | Product Type |

| Benzalacetone | Propionyl chloride | t-BuOK | Condensation | Diarylheptadienone researchgate.net |

| N- or O-benzyl benzaldehydes | Dimethyl sulfoxide | t-BuOK | Condensation Cascade | Aryl Indoles/Benzofurans organic-chemistry.orgnih.gov |

| Ketones/Imines | Styrenes | t-BuOK | Addition | Functionalized Carbonyls organic-chemistry.org |

Derivatization and Analog Preparation of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

The chemical modification of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is crucial for exploring its structure-activity relationships (SAR). mdpi.comnih.gov Derivatization efforts typically focus on the hydroxyl and ketone functionalities, as well as modifications to the aromatic rings and the heptane (B126788) chain.

Functional Group Interconversions and Esterification Reactions (e.g., acetate (B1210297) derivative preparation)

The hydroxyl group of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is a prime site for functional group interconversions. evitachem.com Esterification is a common derivatization strategy, often employed to prepare acetate derivatives. evitachem.com This can be achieved by reacting the parent compound with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. Such modifications can influence the compound's physicochemical properties. Other potential reactions involving the hydroxyl group include oxidation to the corresponding ketone and etherification. evitachem.com The double bond in the heptene (B3026448) chain also presents a site for reactions like nucleophilic substitution. evitachem.com

Synthesis of Novel Diarylheptanoid Analogs for Structure-Activity Relationship Studies

The synthesis of a diverse library of diarylheptanoid analogs is essential for comprehensive SAR studies. uni-regensburg.demdpi.comnih.gov These studies aim to identify the key structural features responsible for a compound's biological activity. Synthetic efforts in this area focus on systematically varying different parts of the molecule. mdpi.comnih.gov

Key modifications for SAR studies include:

Aromatic Ring Substitution: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen) on the two phenyl rings to probe the effect of electronics and sterics. mdpi.comnih.gov

Aliphatic Chain Modification: Altering the length of the carbon chain, the position and geometry of the double bond, and the nature and position of functional groups along the chain. researchgate.net

Cyclization: Creating cyclic diarylheptanoids, such as those with diphenyl ether or biphenyl (B1667301) linkages, to explore conformational constraints. uni-regensburg.denih.gov

The following table summarizes common derivatization approaches for diarylheptanoids:

| Parent Compound Functional Group | Reagent | Reaction Type | Derivative Functional Group |

| Hydroxyl | Acetic Anhydride | Esterification | Acetate Ester evitachem.com |

| Hydroxyl | Oxidizing Agent | Oxidation | Ketone evitachem.com |

| Alkene | Nucleophile | Nucleophilic Addition | Substituted Alkane evitachem.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and correlations from 2D NMR experiments (such as COSY, HSQC, and HMBC), would be indispensable for the complete structural assignment of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one. This information would allow for the unambiguous assignment of all proton and carbon signals within the molecule, confirming the connectivity of the 1,7-diphenylheptane (B14701375) skeleton, the position of the ketone and hydroxyl groups, and the Z-configuration of the double bond. However, specific, published NMR data for this compound is not currently available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS analysis is crucial for determining the exact molecular formula of a compound by providing a high-precision measurement of its mass-to-charge ratio (m/z). For (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, this would confirm the elemental composition of C₁₉H₂₀O₂. Tandem MS (MS/MS) experiments would further reveal the characteristic fragmentation patterns, offering insights into the molecule's structure by identifying stable fragment ions. While general fragmentation behaviors of diarylheptanoids are known, a specific fragmentation pattern for this isomer has not been documented in the available literature. researchgate.net

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy would identify the key functional groups present in (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one. The spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the α,β-unsaturated ketone, the carbon-carbon double bond (C=C), and the aromatic rings. Without an experimental spectrum, a detailed analysis of the specific vibrational frequencies is not possible.

Chiroptical Methods for Absolute Configuration Determination (e.g., CD spectroscopy, if applicable)

As (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one possesses a chiral center at the C-5 position, chiroptical methods such as Circular Dichroism (CD) spectroscopy would be necessary to determine its absolute configuration if the compound were isolated as a single enantiomer. A comparison of the experimental CD spectrum with that predicted by theoretical calculations could establish the (R) or (S) configuration. Currently, there is no information available in the scientific literature regarding the application of chiroptical methods to this specific compound. nih.gov

Pre Clinical Biological Activities and Mechanistic Insights of Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One

Antimicrobial Efficacy of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one and its Analogs

Research into the antimicrobial properties of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one and related diarylheptanoids has revealed a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

In Vitro Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains (Bacillus cereus, Arthrobacter agilis, Pseudomonas aeruginosa, Xanthomonas campestris, Klebsiella oxytoca, Helicobacter pylori)

Studies on synthetic linear nonphenolic diarylheptanoids have demonstrated their potential as antibacterial agents. A study investigating a series of these compounds reported varying degrees of inhibitory effects against a panel of both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using the disc diffusion method, with the results indicating that the efficacy is dependent on the specific chemical structure of the diarylheptanoid analog.

One of the tested compounds, (E)-1,7-diphenylhept-5-en-3-one, showed notable activity against Klebsiella oxytoca, Arthrobacter agilis, Bacillus cereus, and Helicobacter pylori. The inhibitory effects of these synthetic diarylheptanoids suggest their potential as scaffolds for the development of new antibacterial agents.

| Microorganism | Compound | Inhibition Zone (mm) at 30 µg/disc | Inhibition Zone (mm) at 60 µg/disc | Inhibition Zone (mm) at 90 µg/disc |

|---|---|---|---|---|

| Bacillus cereus (Gram-positive) | (E)-1,7-diphenylhept-5-en-3-one | 14 | 16 | 18 |

| Arthrobacter agilis (Gram-positive) | (E)-1,7-diphenylhept-5-en-3-one | 15 | 18 | 20 |

| Pseudomonas aeruginosa (Gram-negative) | (E)-1,7-diphenylhept-5-en-3-one | 10 | 12 | 13 |

| Xanthomonas campestris (Gram-negative) | (E)-1,7-diphenylhept-5-en-3-one | 11 | 13 | 15 |

| Klebsiella oxytoca (Gram-negative) | (E)-1,7-diphenylhept-5-en-3-one | 16 | 19 | 22 |

| Helicobacter pylori (Gram-negative) | (E)-1,7-diphenylhept-5-en-3-one | 13 | 15 | 17 |

Antifungal and Anti-Yeast Properties (Candida albicans)

The antifungal potential of diarylheptanoids has also been a subject of investigation. Several studies have reported the efficacy of this class of compounds against the opportunistic yeast, Candida albicans. Research on fourteen different diarylheptanoids isolated from the bark of black and green alder revealed that many of these compounds exhibited stronger antifungal activity against C. albicans than the standard antifungal drugs nystatin (B1677061) and fluconazole.

Structure-activity relationship analyses from these studies suggest that the presence of an enone moiety in the diarylheptanoid structure is important for their antifungal activity. One synthetic diarylheptanoid, (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one, demonstrated stronger inhibitory effects against C. albicans compared to other tested analogs.

| Compound | Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Oregonin | Candida albicans | 6.25 |

| Platyphyllenone | Candida albicans | 12.5 |

| Hirsutenone | Candida albicans | 6.25 |

| (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one | Candida albicans | - |

*Data for (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one was reported as inhibition zone (mm) and not directly comparable as MIC.

Antitubercular Activity in In Vitro and Ex Vivo Models (Mycobacterium tuberculosis, Mycobacterium bovis BCG)

While extensive research has been conducted on various classes of compounds for their antitubercular properties, specific data on the activity of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one or closely related diarylheptanoids against Mycobacterium tuberculosis and Mycobacterium bovis BCG is limited in the currently available scientific literature. The development of new antitubercular agents is a critical area of research due to the rise of multidrug-resistant strains of M. tuberculosis. Further investigation into the potential of diarylheptanoids against these mycobacterial species is warranted to explore their therapeutic potential in this domain.

Anti-inflammatory Modulatory Effects of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

The anti-inflammatory properties of diarylheptanoids have been widely reported, with many studies focusing on their ability to modulate key inflammatory pathways. These compounds have shown promise in mitigating inflammatory responses in various pre-clinical models.

Cellular and Biochemical Assays for Anti-inflammatory Response

Diarylheptanoids isolated from various natural sources, such as Alpinia officinarum, have demonstrated significant anti-inflammatory activities in cellular and biochemical assays. In studies utilizing lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation, diarylheptanoids have been shown to inhibit the production of key pro-inflammatory mediators.

Specifically, these compounds have been observed to reduce the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two critical molecules involved in the inflammatory cascade. The inhibition of these mediators is often linked to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, some diarylheptanoids have been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

| Compound | Assay | Model | Effect |

|---|---|---|---|

| Yakuchinone A | NO Production | LPS-stimulated RAW 264.7 macrophages | Inhibition |

| Yakuchinone B | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition |

| Hirsutenone | COX-2 Expression | TPA-stimulated MCF10A human breast epithelial cells | Inhibition |

| Oregonin | COX-2 Expression | TPA-stimulated MCF10A human breast epithelial cells | Inhibition |

Computational Investigations of Molecular Interactions with Pro-inflammatory Targets (e.g., Cyclooxygenase-2)

Computational studies, such as molecular docking, have been employed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of various compounds, including their interaction with pro-inflammatory targets like Cyclooxygenase-2 (COX-2). While specific docking studies for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one with COX-2 are not extensively available, research on other COX-2 inhibitors provides insights into the potential binding modes.

Molecular docking simulations of other anti-inflammatory compounds with the COX-2 active site have revealed key interactions with amino acid residues such as TYR 385 and SER 530. These interactions are crucial for the inhibitory activity of these molecules. The general structural features of diarylheptanoids, including their aromatic rings and the flexible heptane (B126788) chain, suggest that they may effectively fit into the hydrophobic channel of the COX-2 active site. The hydroxyl and ketone functional groups on the heptane chain could potentially form hydrogen bonds with key residues, thereby stabilizing the compound within the active site and inhibiting enzyme activity. Further computational studies on (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one are needed to confirm its specific binding mode and affinity for COX-2.

Antioxidant Potential of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

The antioxidant properties of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one are presumed to be linked to its chemical structure as a phenolic compound. The presence of a hydroxyl group suggests it may act as a hydrogen donor to neutralize free radicals, a common mechanism for antioxidant activity. However, specific experimental data from assays are needed for confirmation.

Free Radical Scavenging Assays

A thorough review of scientific databases reveals a lack of specific studies detailing the free radical scavenging activity of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. While related diarylheptanoids have demonstrated antioxidant potential, direct experimental values for this specific compound are not available in the reviewed literature.

Cellular Antioxidant Mechanisms

There is currently no available research that elucidates the specific cellular antioxidant mechanisms of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one. Investigations into its effects on intracellular reactive oxygen species (ROS) levels, or its influence on antioxidant enzyme expression (such as superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase) in cell-based models have not been reported.

Antineoplastic Investigations of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

The potential of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one as an antineoplastic agent has not been specifically documented. While other natural compounds, including some diarylheptanoids, have been investigated for their anticancer properties, research on this particular molecule is wanting.

In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines (e.g., Neuroblastoma cell viability)

No studies were identified that have evaluated the in vitro cytostatic or cytotoxic effects of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one on any cancer cell lines, including neuroblastoma. Consequently, there is no data available, such as IC50 values, to quantify its potential anticancer activity.

Molecular Docking and Pathway Analysis for Anticancer Mechanisms (e.g., PI3K/AKT1 Signaling Pathway)

There is no evidence in the current body of scientific literature of molecular docking studies or pathway analyses being performed for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, specifically in relation to the PI3K/AKT1 signaling pathway. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and a common target for cancer therapeutics. However, the interaction of this specific compound with PI3K/AKT1 or other cancer-related pathways remains uninvestigated.

Other Pharmacological and Ecological Activities

Beyond the theoretical antioxidant potential, there is a scarcity of information regarding other pharmacological or ecological activities of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one. Some sources suggest potential antibacterial properties for this class of compounds, but specific data for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is not available. Its ecological role and other potential bioactivities are yet to be explored.

Enzyme Inhibition Studies (e.g., Neuraminidase Inhibition of related isomers)

Diarylheptanoids isolated from the rhizomes of Alpinia officinarum have been identified as a promising source of neuraminidase inhibitors. nih.govthieme-connect.com Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of new virus particles from infected host cells. thieme-connect.com Inhibition of this enzyme is a key strategy in the development of antiviral therapies.

A study investigating diarylheptanoids from A. officinarum led to the isolation of numerous compounds, including several isomers structurally related to (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one. nih.gov Through a combination of in vitro enzymatic assays and molecular docking studies, researchers have elucidated the potential for these compounds to inhibit neuraminidase activity. nih.govthieme-connect.com

In one such study, a total of 30 diarylheptanoids were isolated from A. officinarum, and their interaction with the neuraminidase enzyme was evaluated. nih.gov Molecular docking simulations predicted that ten of these compounds would exhibit stable binding within the active site of the enzyme. nih.govthieme-connect.com Subsequent in vitro testing confirmed that five of these ten diarylheptanoids demonstrated potent inhibitory activity against neuraminidase. nih.gov

The proposed mechanism for this inhibition involves the formation of hydrogen bonds between the carbonyl group of the active diarylheptanoids and specific arginine residues (Arg555 and Arg615) within the catalytic site of the neuraminidase enzyme. nih.gov This interaction is believed to be critical for the stable binding and subsequent inhibition of the enzyme's function. nih.gov While the specific inhibitory activity of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one was not individually detailed, the potent activity of its closely related isomers underscores the potential of this structural class as neuraminidase inhibitors. nih.gov

Table 1: Neuraminidase Inhibition by Diarylheptanoids from Alpinia officinarum

| Compound Class | Number of Compounds Screened | Number of Potential Hits (Molecular Docking) | Number of Potent Inhibitors (In Vitro) |

|---|

Bio-pesticidal and Feeding Deterrent Effects (e.g., against Tribolium castaneum)

In addition to enzyme inhibition, extracts and isolated compounds from Alpinia officinarum have demonstrated notable bio-pesticidal properties, particularly as feeding deterrents against the red flour beetle, Tribolium castaneum, a significant pest of stored grains. mdpi.comnih.govacademicjournals.org

Research focused on the supercritical fluid extracts of A. officinarum rhizomes led to the isolation and identification of several compounds, including some structurally similar to (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one. mdpi.comnih.govresearchgate.net The feeding deterrent activities of these isolated compounds against adult T. castaneum were evaluated.

Among the tested compounds were 5-hydroxy-1,7-diphenyl-3-heptanone and 1,7-diphenyl-4-hepten-3-one (B1237528). mdpi.comnih.govresearchgate.net Both of these compounds exhibited feeding deterrent effects against T. castaneum. At a concentration of 1500 ppm, 5-hydroxy-1,7-diphenyl-3-heptanone showed a feeding deterrent index of 18.21%, while 1,7-diphenyl-4-hepten-3-one had a feeding deterrent index of 18.94%. mdpi.comnih.gov These findings indicate that with increasing concentrations, the feeding deterrent effects of these compounds become more pronounced. mdpi.com

The results from this research highlight the potential of diarylheptanoids from A. officinarum as natural alternatives for the control of stored-product insects. mdpi.com The feeding deterrent properties of these compounds could play a role in integrated pest management strategies. academicjournals.org

Table 2: Feeding Deterrent Activity of Compounds from Alpinia officinarum against Tribolium castaneum at 1500 ppm

| Compound | Feeding Deterrent Index (%) |

|---|---|

| 5-hydroxy-1,7-diphenyl-3-heptanone | 18.21 |

| 1,7-diphenyl-4-hepten-3-one | 18.94 |

| 1-phenyl-4-(16,17-dimethyl-9,13-octadiene)-5-isopentenyl-7-(4”-methoxyl-3”-hydroxyl-phenyl)-3-heptanone | 19.79 |

| Galangin | 26.99 |

| Galangin-3-methyl ether | 20.34 |

Structure Activity Relationship Sar and Chemoinformatic Studies of Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One Derivatives

Influence of Stereochemistry (Z/E Isomerism, Chirality at Hydroxyl Group) on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of molecules by affecting their interaction with chiral biological targets such as enzymes and receptors longdom.orgnih.govnih.govlibretexts.org. For derivatives of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, two key stereochemical features are critical: the geometry of the carbon-carbon double bond (Z/E isomerism) and the chirality at the C-5 hydroxyl group.

Chirality at the Hydroxyl Group: The hydroxyl group at the C-5 position is a chiral center, meaning it can exist in two enantiomeric forms, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have widely different biological activities, potencies, and even toxicities longdom.orgnih.gov. The specific spatial orientation of the hydroxyl group can be crucial for forming hydrogen bonds or other interactions within a receptor's binding site. One enantiomer might bind with high affinity, leading to a potent therapeutic effect, while the other may bind weakly or not at all researchgate.net. In some cases, the "inactive" enantiomer can even contribute to undesirable side effects. Therefore, the stereochemical configuration at C-5 is a critical determinant of the biological profile of these diarylheptanoids.

The biological evaluation of separated stereoisomers is essential to identify the most active configuration (eutomer) and to develop more selective and potent therapeutic agents.

Impact of Substituent Effects on the Diarylheptanoid Core and Aromatic Rings

Modifying the substituents on the diarylheptanoid scaffold is a common strategy to optimize biological activity. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents on the two aromatic rings can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

SAR studies on related diarylpentanoids and diarylheptanoids have revealed several key trends:

Hydroxyl vs. Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl rings are particularly important. Studies have shown that replacing a hydroxyl group with a methoxy group can significantly decrease anti-inflammatory activity nih.gov. This suggests that the hydroxyl group may be involved in crucial hydrogen bonding interactions with biological targets or contribute to the compound's antioxidant activity through hydrogen atom donation.

Positional Effects: The position of substituents (ortho, meta, or para) is also critical. For instance, meta-substitution with hydroxyl groups on the aromatic rings has been found to be more favorable for activity than substitution with methoxy groups nih.gov.

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents can modulate the reactivity and properties of the entire molecule. Electron-donating groups, such as hydroxyl or amino groups, particularly at the para-position, may enhance anti-inflammatory and antioxidant activities nih.govmdpi.com. Conversely, the presence of electron-withdrawing groups can sometimes reduce bioactivity nih.gov.

Number of Substituents: Di- or tri-substituted compounds on the aromatic rings have been observed to be much more active than their mono-substituted counterparts in some series of diarylpentanoids nih.gov.

These findings can be summarized in the following table:

| Modification | Substituent/Position | Observed Effect on Biological Activity (e.g., Anti-inflammatory) | Reference |

| Ring Substitution | Replacement of para-hydroxyl with para-methoxy | Significantly decreased activity | nih.gov |

| Meta-hydroxyl groups | More favorable for activity than meta-methoxy groups | nih.gov | |

| Para-substituent with electron-donating ability | May enhance anti-inflammatory abilities | nih.gov | |

| Presence of electron-withdrawing moiety | May reduce bioactivity | nih.gov | |

| Di- or tri-substitution vs. mono-substitution | Di- or tri-substituted compounds can be much more active | nih.gov | |

| Core Structure | Heterocyclic aryl rings instead of phenyl rings | Can enhance antibacterial activity | mdpi.com |

Computational Chemistry Approaches to Predict and Optimize Biological Activities

Computational chemistry and chemoinformatic tools have become indispensable in modern drug discovery for predicting the properties of new molecules and optimizing their biological activities nih.govresearchgate.net. These approaches allow for the rational design of derivatives of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can build predictive models to estimate the activity of newly designed, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein. For derivatives of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, docking studies can elucidate how different substituents or stereoisomers interact with the amino acid residues in the active site of a target enzyme (e.g., a kinase or cyclooxygenase). This provides insights into the structural basis of activity and guides the design of modifications to enhance binding affinity nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the molecule and its target. This method can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies, offering a more accurate prediction of a compound's potency nih.govmdpi.com.

Density Functional Theory (DFT): DFT and other quantum mechanical methods are used to calculate the electronic structure of molecules researchgate.net. These calculations can predict reactivity, analyze molecular orbitals (such as the HOMO and LUMO), and generate electrostatic potential maps to identify regions of a molecule likely to engage in electrostatic interactions, which is crucial for understanding receptor binding mdpi.com.

These computational strategies accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources nih.gov.

Comparative Analysis of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one with Related Natural Diarylheptanoids

(Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one belongs to the broad family of diarylheptanoids, which includes many well-studied natural products. A comparative analysis highlights the structural nuances that lead to diverse biological activities.

Curcumin: Curcumin is the most well-known diarylheptanoid, isolated from turmeric (Curcuma longa) mdpi.com. Structurally, it is 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione. Compared to (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, curcumin possesses a different substitution pattern on its phenyl rings (4-hydroxy-3-methoxy), a conjugated diene system, and a β-diketone moiety. This β-diketone system is a key feature responsible for many of curcumin's biological effects, including its potent antioxidant and anti-inflammatory properties, by acting as a metal chelator and a Michael acceptor mdpi.com. The simpler structure of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, lacking the methoxy groups and the second carbonyl group, would be expected to result in a different biological and chemical profile.

Other Natural Diarylheptanoids: Many other diarylheptanoids have been isolated from various plants like Alpinia and Zingiber species acgpubs.orgnih.gov. These compounds exhibit a wide variety of structural features, including different levels of saturation in the heptane (B126788) chain, diverse hydroxylation and methoxylation patterns on the rings, and sometimes cyclization to form cyclic diarylheptanoids mdpi.comresearchgate.net. For example, 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one, isolated from Alpinia officinarum, has shown potent cytotoxicity nih.gov. This compound is an isomer of a substituted derivative of the target compound, differing in the double bond geometry and the substitution on one phenyl ring.

This comparative analysis underscores that even subtle changes in the diarylheptanoid scaffold—such as the number and position of hydroxyl/methoxy groups, the nature of the heptane chain, and the stereochemistry—can lead to significant differences in biological activity.

| Compound Name | Key Structural Features | Common Biological Activities |

| (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one | Unsubstituted phenyl rings, single C=C bond (Z), α,β-unsaturated ketone, secondary alcohol | (Predicted) Anti-inflammatory, Antioxidant |

| Curcumin | 4-hydroxy-3-methoxy substitution on both rings, conjugated diene, β-diketone moiety | Anti-inflammatory, Antioxidant, Anticancer mdpi.com |

| 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one | One unsubstituted phenyl ring, one 4-hydroxy-3-methoxy substituted ring, single C=C bond (E) | Cytotoxicity nih.gov |

| Centrolobol | Saturated heptane chain, (3S) chirality, different hydroxylation on rings | Cytotoxicity nih.gov |

Biosynthesis and Metabolic Pathways of Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One in Natural Systems

Elucidation of Precursor Incorporation and Enzymatic Steps

The biosynthetic pathway of diarylheptanoids, including presumably (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, is believed to originate from the phenylpropanoid and polyketide pathways. The primary precursor for the aromatic rings is L-phenylalanine. researchgate.netacs.org Through a series of enzymatic reactions, L-phenylalanine is converted into various phenylpropanoid units that serve as starter molecules for the construction of the diarylheptanoid skeleton.

Key Precursors and Intermediates:

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | The primary amino acid precursor for the phenylpropanoid pathway. |

| Cinnamic Acid | Formed from L-phenylalanine via deamination, a key intermediate. acs.org |

| p-Coumaric Acid | Derived from cinnamic acid, it can be further modified. |

| Ferulic Acid | A common precursor for curcuminoids, formed by the modification of p-coumaric acid. |

| Phenylpropanoyl-CoA esters | Activated forms of phenylpropanoids that serve as starter units for polyketide synthesis. |

| Malonyl-CoA | The extender unit in the polyketide synthesis pathway. nih.gov |

The proposed enzymatic steps leading to the formation of the diarylheptanoid backbone involve the following key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, a committed step in the phenylpropanoid pathway.

Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid or other substituted cinnamic acids by ligating them to coenzyme A, forming the corresponding CoA thioesters (e.g., p-coumaroyl-CoA).

Polyketide Synthases (PKS): Type III PKS enzymes, such as curcuminoid synthase (CURS) and diketide-CoA synthase (DCS) identified in turmeric, are crucial for the condensation of phenylpropanoyl-CoA starter units with malonyl-CoA extender units to build the seven-carbon chain. nih.gov It is hypothesized that a similar enzymatic machinery is responsible for the biosynthesis of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one.

The formation of the specific structure of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one likely involves the condensation of a benzoyl-CoA derivative with malonyl-CoA, followed by subsequent reduction and dehydration steps to yield the characteristic enone structure. The "Z" configuration of the double bond is determined by the stereospecificity of the enzymes involved in the dehydration step.

Genetic and Enzymatic Studies of Biosynthetic Gene Clusters

The genes encoding the biosynthetic enzymes for diarylheptanoids are often organized into biosynthetic gene clusters (BGCs) on the plant chromosome. Transcriptome analysis in ginger (Zingiber officinale), a plant in the same family as Alpinia officinarum, has revealed the genetic basis for the biosynthesis of diarylheptanoids. researchgate.netscispace.com These studies have identified numerous candidate genes encoding enzymes such as PAL, C4H, 4CL, and various polyketide synthases that are likely involved in the production of these compounds.

The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database includes a reference pathway for "Stilbenoid, diarylheptanoid and gingerol biosynthesis" (map00945), which provides a general framework for understanding the genetic and enzymatic logic of this metabolic route. genome.jp While specific BGCs for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one in Alpinia officinarum have not been fully characterized, it is highly probable that they share homology with those found in other diarylheptanoid-producing species of the Zingiberaceae family.

Key Enzyme Classes in Diarylheptanoid Biosynthesis:

| Enzyme Class | Function |

| Phenylalanine ammonia-lyase (PAL) | Commits phenylalanine to the phenylpropanoid pathway. |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid. |

| 4-Coumarate:CoA ligase (4CL) | Activation of cinnamic acid derivatives. |

| Polyketide Synthase (PKS) Type III | Catalyzes the condensation of starter and extender units to form the diarylheptanoid backbone. |

| Reductases and Dehydratases | Modify the polyketide chain to introduce hydroxyl groups and double bonds. |

Biotransformation Studies of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one in Microorganisms or Plant Cell Cultures

The use of microbial and plant cell cultures for the production and modification of natural products is a well-established field of biotechnology. openagrar.demdpi.comdoaj.org These systems offer a controlled environment for studying biosynthetic pathways and for producing valuable compounds.

While specific biotransformation studies on (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one are not extensively documented in the available literature, the general principles of biotransformation can be applied. Microbial cultures, particularly fungi like Aspergillus and Penicillium, are known to carry out a variety of reactions on flavonoids and other polyphenols, including hydroxylation, methylation, glycosylation, and reduction. nih.govmdpi.com It is plausible that certain microbial strains could modify the structure of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, for example, by hydroxylating one of the phenyl rings or by reducing the ketone group.

Plant cell cultures of Alpinia species or related genera could potentially be established to produce (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one in vitro. researchgate.net Such cultures would be invaluable for precursor feeding studies to confirm the biosynthetic pathway and for identifying and characterizing the specific enzymes involved. Furthermore, elicitation of these cell cultures with signaling molecules could enhance the production of this and other diarylheptanoids.

Potential Biotransformation Reactions:

| Reaction Type | Potential Outcome |

| Hydroxylation | Addition of hydroxyl groups to the aromatic rings. |

| Glycosylation | Attachment of sugar moieties to the hydroxyl group. |

| Reduction | Conversion of the ketone at C-3 to a hydroxyl group. |

| Methylation/Demethylation | Modification of hydroxyl groups on the aromatic rings. |

Further research is needed to explore the potential of microorganisms and plant cell cultures for the biotransformation and production of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one.

Advanced Analytical Method Development for the Detection and Quantification of Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One

Chromatographic Techniques for High-Purity Isolation and Separation (e.g., HPLC, Countercurrent Chromatography)

High-purity isolation of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one is a critical prerequisite for its use as a reference standard and for in-depth pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) are powerful techniques for the separation and purification of this compound from complex botanical extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely employed technique for the separation of diarylheptanoids. researchgate.net The separation is typically achieved on a C18 column, which retains the relatively nonpolar diarylheptanoids. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic or acetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol) is used to effectively separate compounds with varying polarities. researchgate.netoup.com

For preparative HPLC, a semi-preparative column with a larger diameter is used to handle higher sample loads. The fractions are collected based on the retention time of the target compound, which is determined using an analytical HPLC system with a photodiode array (PDA) or a mass spectrometer (MS) detector.

Table 1: Illustrative HPLC Parameters for the Separation of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-25 min, 22-100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting parameters for the HPLC analysis of diarylheptanoids. Optimization for the specific compound is necessary.

Countercurrent Chromatography (CCC):

Countercurrent Chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the analyte. oup.com This makes it particularly suitable for the preparative isolation of natural products. In CCC, a two-phase solvent system is employed, and the separation is based on the differential partitioning of the compound between the two immiscible liquid phases. The selection of an appropriate solvent system is critical for successful separation.

High-speed counter-current chromatography (HSCCC) is a modern and efficient form of CCC that has been successfully used for the isolation of diarylheptanoids from Alpinia officinarum. nih.gov

Quantitative Analytical Protocols in Complex Biological and Botanical Matrices

The quantification of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one in complex matrices such as plant extracts and biological fluids (e.g., plasma, serum) requires highly sensitive and selective analytical methods. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose. nih.govmdpi.com

Sample Preparation:

For botanical matrices, an initial extraction with a suitable solvent like methanol (B129727) or ethanol (B145695) is performed. nih.gov The extract is then typically subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. For biological matrices, protein precipitation or liquid-liquid extraction is commonly used to remove proteins and other macromolecules that can interfere with the analysis. researchgate.net

UPLC-MS/MS Analysis:

UPLC offers higher resolution and faster analysis times compared to conventional HPLC. oup.comnih.gov When coupled with a tandem mass spectrometer, it provides excellent selectivity and sensitivity for quantifying low levels of the target analyte. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one are monitored. This enhances the specificity of the assay by minimizing interference from other compounds in the matrix. mdpi.com The fragmentation pattern of diarylheptanoids in MS/MS often involves characteristic losses that can be used for their identification and quantification. nih.govacs.org

Table 2: Example UPLC-MS/MS Parameters for Quantification

| Parameter | Condition |

| Column | UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Optimized for target analyte elution |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Multiple Reaction Monitoring (MRM) |

These parameters are illustrative and require optimization and validation for the specific application.

Method Validation for Sensitivity, Specificity, and Reproducibility

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. pharmaguideline.comresearchgate.net The validation process involves evaluating several key parameters according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). slideshare.net

Sensitivity:

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. youtube.com For UPLC-MS/MS methods, LOQs in the low ng/mL range are often achievable. researchgate.net

Specificity (Selectivity):

Specificity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. youtube.com This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. In MS-based methods, the specificity is further enhanced by monitoring unique precursor-product ion transitions. nih.gov

Reproducibility (Precision):

The precision of an analytical method is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmaguideline.com It is typically expressed as the relative standard deviation (%RSD) and is assessed at different levels:

Repeatability (intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and processing conditions |

These criteria are based on common regulatory guidelines and may vary depending on the specific application.

Perspectives and Future Research Directions on Z 5 Hydroxy 1,7 Diphenylhept 4 En 3 One

Exploration of Undiscovered Bioactivities and Therapeutic Potentials

The known antibacterial and antioxidant activities of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one provide a solid foundation for exploring a wider range of pharmacological effects. evitachem.com Its classification as a diarylheptanoid is significant, as this class of compounds is celebrated for a broad spectrum of bioactivities, including anti-inflammatory, anticancer, cytotoxic, and antiviral properties. nih.govnih.gov This association suggests that (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one may possess similar therapeutic capabilities that are yet to be discovered.

Future investigations should prioritize screening for these unexplored bioactivities. For instance, its anti-inflammatory potential could be assessed by examining its ability to inhibit nitric oxide (NO) production in activated macrophages, a hallmark of inflammation. nih.gov Furthermore, given that several diarylheptanoids have demonstrated potent cytotoxicity against various cancer cell lines, including neuroblastoma and breast cancer, it is crucial to evaluate this compound's antiproliferative effects. nih.govacs.org Such studies could reveal novel applications for this molecule in oncology. The antiviral potential, particularly against viruses like influenza and herpes simplex, also represents a promising, unexplored avenue for research. nih.gov

| Bioactivity | Status for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one | Evidence in Related Diarylheptanoids | Future Research Focus |

|---|---|---|---|

| Antioxidant | Established evitachem.com | Widespread in the class (e.g., Curcumin) nih.gov | Elucidate specific mechanisms (e.g., free radical scavenging pathways). |

| Antibacterial | Established evitachem.com | Active against pathogens like H. pylori nih.gov | Screen against a broader panel of pathogenic bacteria, including resistant strains. |

| Anti-inflammatory | Undiscovered | Inhibition of NO production nih.gov | Investigate effects on inflammatory cytokines and signaling pathways. |

| Anticancer/Cytotoxic | Undiscovered | Activity against neuroblastoma, breast, and liver cancer cells nih.govacs.org | Evaluate cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines. |

| Antiviral | Undiscovered | Activity against influenza and herpes simplex virus nih.gov | Screen for efficacy against a range of clinically relevant viruses. |

Innovations in Sustainable Synthesis and Biocatalytic Production

While traditional chemical synthesis routes, such as condensation reactions, have been reported for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, future efforts must pivot towards more sustainable and efficient methods. evitachem.com Green chemistry principles—utilizing renewable feedstocks, reducing waste, and employing environmentally benign catalysts—should guide the development of new synthetic strategies. The use of plant-derived materials, such as diarylheptanoids from tree bark, as building blocks for polymers showcases a move towards sustainable sourcing that could be adapted for fine chemical production. mdpi.comresearchgate.net

A particularly promising frontier is biocatalytic production through metabolic engineering. nih.govnih.gov The biosynthetic pathways of related diarylheptanoids, like curcumin, are well-studied and involve specific enzymes such as polyketide synthases. nih.gov By identifying the specific genes and enzymes responsible for the biosynthesis of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one in its natural source, Alpinia officinarum, these genetic blueprints can be transferred into microbial hosts like Escherichia coli or yeast. nih.govmdpi.com These engineered microorganisms can be cultivated in bioreactors to produce the compound in a controlled, scalable, and sustainable manner, independent of plant harvesting and geographical constraints. This approach not only enhances production efficiency but also opens the door to creating novel derivatives by modifying the biosynthetic pathway. nih.gov

| Strategy | Description | Advantages | Future Directions |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step reactions using chemical reagents and catalysts (e.g., condensation of benzalacetone). evitachem.com | Established proof-of-concept. | Requires optimization to improve yields and reduce hazardous waste. |

| Green Chemistry Synthesis | Utilizes renewable starting materials, safer solvents, and energy-efficient processes. | Environmentally friendly, reduced waste, potential for lower cost. | Develop syntheses from bio-based precursors and explore novel, non-toxic catalysts. |

| Biocatalytic Production | Use of engineered microorganisms or isolated enzymes to perform specific synthetic steps. researchgate.net | High selectivity, mild reaction conditions, sustainable. | Identify and clone biosynthetic genes from Alpinia officinarum; optimize expression in a microbial host. |

| Metabolic Engineering | Engineering the entire metabolic network of a host organism (e.g., yeast) for de novo synthesis. nih.govmdpi.com | High potential for large-scale, cost-effective production from simple feedstocks. | Construct and optimize a heterologous production pathway; enhance precursor supply. |

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one, a shift from single-target investigations to a holistic, systems-level perspective is necessary. nih.gov Integrated multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—offer a powerful toolkit to unravel the complex mechanisms of action of natural products. researchgate.netuic.edu These technologies can provide an unbiased, global view of the molecular changes induced by the compound within a biological system, such as a cell line or model organism. nih.gov

For example, upon treating cancer cells with this compound, transcriptomics (RNA-seq) can identify all genes whose expression is altered, while proteomics can quantify changes in the protein landscape. Metabolomics can then reveal shifts in cellular metabolism, providing a functional readout of the upstream genetic and proteomic changes. By integrating these datasets, researchers can construct detailed network models of the compound's activity, identifying key signaling pathways, molecular targets, and potential off-target effects. researchgate.net This systems biology approach is essential for moving beyond a superficial understanding of bioactivity to a deep, mechanistic insight that can guide further therapeutic development. frontiersin.orgtum.de

| Omics Field | Technology | Information Gained | Research Question Addressed |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Changes in gene expression levels. | Which genes are activated or suppressed by the compound? |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications. | Which proteins are the primary targets or part of the downstream response? |

| Metabolomics | NMR, Mass Spectrometry | Changes in the concentrations of small-molecule metabolites. | How does the compound alter cellular metabolism (e.g., energy production, lipid synthesis)? |

| Integrated Analysis | Bioinformatics & Systems Biology | Construction of interaction networks and pathway models. researchgate.net | What are the key molecular pathways and regulatory hubs affected by the compound? |

Design and Synthesis of Potent and Selective Analogs Based on SAR Insights

Building on the knowledge of its bioactivities and mechanism of action, a logical next step is the rational design and synthesis of analogs with improved potency and selectivity. researchgate.net This process relies on understanding the structure-activity relationship (SAR), which delineates how specific chemical features of the molecule contribute to its biological effects. researchgate.net The structure of (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one offers several sites for chemical modification, including the two phenyl rings and the heptane (B126788) chain containing a hydroxyl group, a ketone, and a double bond.

Future research should involve the systematic synthesis of a library of analogs where these sites are modified. For example, adding electron-donating or withdrawing groups to the phenyl rings could modulate the compound's electronic properties and its ability to interact with biological targets. The hydroxyl and ketone groups could be modified to alter hydrogen bonding capabilities and steric profile. Each new analog would then be tested in relevant bioassays to determine how these changes affect activity. This iterative process of design, synthesis, and testing, often aided by computational tools like pharmacophore modeling and molecular docking, can lead to the development of lead compounds with enhanced therapeutic properties. nih.govdergipark.org.trnih.gov

| Modification Site | Potential Modifications | Rationale | Desired Outcome |

|---|---|---|---|

| Phenyl Rings | Addition of hydroxyl, methoxy (B1213986), or halogen groups. | Alter hydrophobicity, electronic properties, and potential for hydrogen bonding. | Enhanced binding affinity and selectivity for target proteins. |

| Hydroxyl Group (C5) | Esterification, etherification, or inversion of stereochemistry. | Modify polarity and steric interactions within a binding pocket. | Improved bioavailability and target engagement. |

| Ketone Group (C3) | Reduction to a hydroxyl group or formation of derivatives (e.g., oximes). | Change hydrogen bonding capacity and molecular shape. | Increased potency or altered mechanism of action. |

| Alkene Double Bond (C4-C5) | Saturation (reduction) to a single bond. | Increase conformational flexibility of the heptane chain. | Fine-tune the molecule's shape to better fit a target site. |

Q & A

Q. What are the primary synthetic methods for obtaining (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one?

- Methodological Answer: The compound is typically isolated from natural sources (e.g., Alpinia species) via solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification using silica gel or HPLC. Synthetic routes may involve cross-aldol condensation between appropriate phenyl ketones and aldehydes under controlled conditions to achieve the Z-configuration. Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and stereochemistry .

Q. How is the purity and stereochemical integrity of this compound validated in research settings?

- Methodological Answer: Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) or GC-MS for volatile derivatives. Stereochemical validation requires NOESY NMR to confirm the Z-configuration at the C4 double bond. Chiral chromatography or circular dichroism (CD) may supplement analysis if enantiomeric purity is critical .

Q. What biological activities have been reported for (Z)-5-hydroxy-1,7-diphenylhept-4-en-3-one?

- Methodological Answer: Preliminary studies indicate weak-to-moderate antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2), assessed via MTT or SRB assays. Researchers should use standardized cell culture conditions (e.g., 5% CO₂, 37°C) and include positive controls (e.g., doxorubicin) to benchmark activity. Solubility in DMSO/PBS and cytotoxicity controls are critical for reproducibility .

Advanced Research Questions

Q. How does the Z-configuration influence bioactivity compared to E-isomers or analogs?

- Methodological Answer: The Z-configuration affects spatial orientation of the phenyl groups, altering binding affinity to cellular targets (e.g., kinases or lipid membranes). Comparative studies using E-isomers (synthesized via photoisomerization or alternative routes) should employ molecular docking, surface plasmon resonance (SPR), or fluorescence polarization assays. For example, Z-isomers in diarylheptanoids from Zingiber officinale show enhanced anti-inflammatory activity due to optimized hydrogen bonding .

Q. How can contradictory data in pharmacological studies of this compound be resolved?

- Methodological Answer: Contradictions often arise from variability in sample preparation (e.g., solvent degradation, microbial contamination) or assay conditions. Mitigation strategies include:

Q. What advanced techniques are recommended for studying its metabolism or pharmacokinetics?

- Methodological Answer: Use LC-HRMS/MS with stable isotope labeling (e.g., ¹³C or deuterated analogs) to track metabolic pathways in vitro (e.g., liver microsomes) or in vivo (rodent models). Pharmacokinetic parameters (e.g., half-life, bioavailability) require validated UPLC methods with sensitivity ≤1 ng/mL. Plasma protein binding assays (equilibrium dialysis) and CYP450 inhibition studies are critical for translational research .

Methodological Best Practices

- Experimental Design: Include negative controls (e.g., solvent-only) and triplicate measurements in bioassays. For isolation studies, document geographical source and extraction yield variability .

- Data Analysis: Use software like MestReNova for NMR peak integration and Prism for dose-response curves (IC₅₀ calculations). Address outliers via Grubbs’ test or robust statistical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.